molecular formula C14H23N B14304250 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- CAS No. 120783-70-2

3H-Azepine, 2,5-bis(1,1-dimethylethyl)-

Cat. No.: B14304250
CAS No.: 120783-70-2
M. Wt: 205.34 g/mol
InChI Key: OKMIZUTWTOWODX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dilithiated 2-methyl-5-propargylthiophene with isopropyl isothiocyanate followed by treatment with super bases can yield the desired azepine derivative . Another approach involves the recyclization of small or medium carbo-, oxa-, or azacyclanes .

Industrial Production Methods: Industrial production of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of tert-butyl groups can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions: Common reagents used in the reactions of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azepine ring can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3H-Azepine, 2,5-bis(1,1-dimethylethyl)- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives are studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .

Mechanism of Action

The mechanism of action of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl groups can also affect the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include other azepine derivatives such as 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine and benzazepines . These compounds share the seven-membered ring structure but differ in their substituents and overall chemical properties.

Uniqueness: The uniqueness of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- lies in the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

120783-70-2

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,5-ditert-butyl-3H-azepine

InChI

InChI=1S/C14H23N/c1-13(2,3)11-7-8-12(14(4,5)6)15-10-9-11/h7,9-10H,8H2,1-6H3

InChI Key

OKMIZUTWTOWODX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=CC1)C(C)(C)C

Origin of Product

United States

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